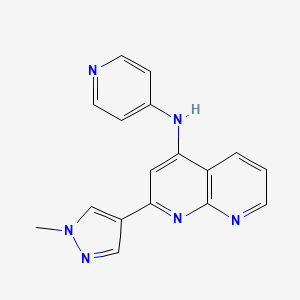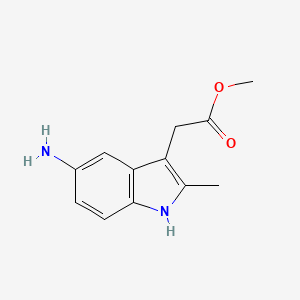
methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features an indole ring system substituted with an amino group at the 5-position and a methyl group at the 2-position, along with an acetate ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylindole as the starting material.
Nitration: The indole ring is nitrated to introduce the amino group at the 5-position.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetate ester.
Methylation: Finally, the compound is methylated to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic steps for large-scale synthesis. This includes using catalysts and specific reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Amino-substituted indoles.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of more complex indole derivatives, which are important in medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used to study these biological effects.
Medicine: Indole derivatives are explored for their potential therapeutic applications. They can bind to multiple receptors and are used in the development of new drugs.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate exerts its effects involves binding to specific molecular targets and pathways. The indole ring system interacts with various receptors and enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Hydroxyindole-3-acetic acid: Another indole derivative with hydroxyl and acetate groups.
2-Methylindole: A simpler indole derivative without the amino and acetate groups.
Uniqueness: Methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3 |
InChI Key |
UFSCFHDXLXUOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
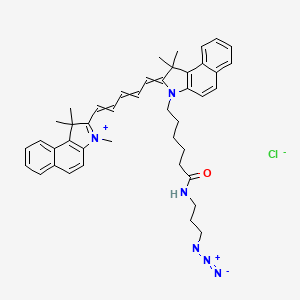
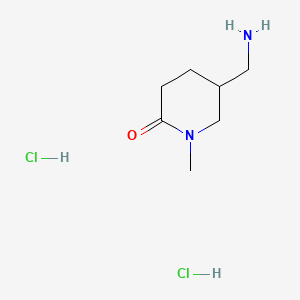
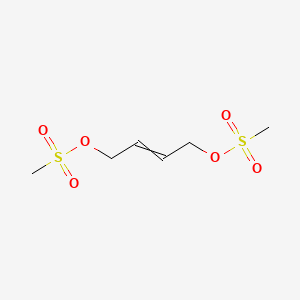

![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
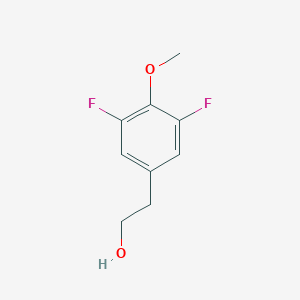
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
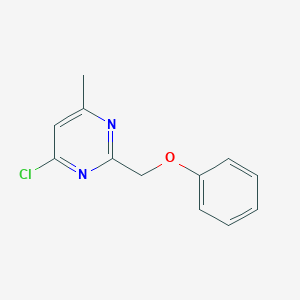
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
